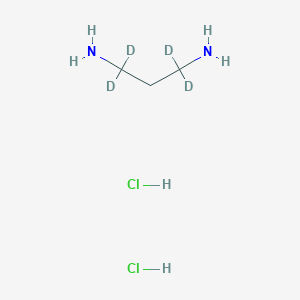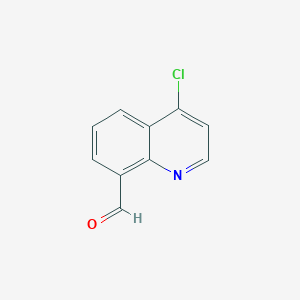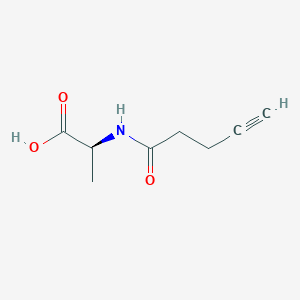
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
1-(2-Chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride, commonly referred to as CPPA-HCl, is an organic compound that is used in a variety of scientific research applications. CPPA-HCl is a derivative of pyrazolam and is a selective agonist of the 5-HT2A serotonin receptor subtype. CPPA-HCl is a white crystalline powder that is soluble in ethanol and methanol and has a melting point of 102-103°C. It is often used in laboratory experiments to study the effects of serotonin on various physiological processes.
Wissenschaftliche Forschungsanwendungen
CPPA-HCl has been used in a variety of laboratory experiments to study the effects of serotonin on various physiological processes. It has been used to study the effects of serotonin on memory, learning, and behavior in animal models. It has also been used to study the effects of serotonin on anxiety and depression in humans. CPPA-HCl has also been used to study the effects of serotonin on the cardiovascular system, gastrointestinal system, and reproductive system.
Wirkmechanismus
CPPA-HCl is a selective agonist of the 5-HT2A serotonin receptor subtype. It binds to the 5-HT2A receptor and activates it, triggering a cascade of biochemical reactions that lead to the physiological effects of serotonin.
Biochemical and Physiological Effects
When CPPA-HCl binds to the 5-HT2A receptor, it triggers a cascade of biochemical reactions that lead to the physiological effects of serotonin. These effects include increased alertness, improved mood, improved memory and learning, increased appetite, increased heart rate, increased blood pressure, increased respiration rate, increased body temperature, increased sweating, increased salivation, decreased anxiety, and decreased depression.
Vorteile Und Einschränkungen Für Laborexperimente
CPPA-HCl has several advantages for laboratory experiments. It is a selective agonist of the 5-HT2A serotonin receptor subtype, which makes it ideal for studying the effects of serotonin on various physiological processes. It is also relatively easy to synthesize and is soluble in ethanol and methanol, making it easy to use in laboratory experiments. The main limitation of CPPA-HCl is that it is not as potent as other serotonin agonists, making it difficult to study the effects of high concentrations of serotonin on physiological processes.
Zukünftige Richtungen
Future research using CPPA-HCl could focus on further understanding the effects of serotonin on various physiological processes. This could include studying the effects of serotonin on the cardiovascular system, gastrointestinal system, and reproductive system. Additionally, further research could focus on developing more potent agonists of the 5-HT2A receptor to study the effects of higher concentrations of serotonin. Finally, further research could focus on developing new therapeutic applications for CPPA-HCl, such as the treatment of anxiety and depression.
Eigenschaften
IUPAC Name |
1-(2-chlorophenyl)-5-propan-2-ylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3.ClH/c1-8(2)12-10(14)7-15-16(12)11-6-4-3-5-9(11)13;/h3-8H,14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCLMPODHPUGED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=NN1C2=CC=CC=C2Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-5-(propan-2-yl)-1H-pyrazol-4-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[(tert-Butoxy)carbonyl]amino}-3-(3-fluoro-4-methoxyphenyl)propanoic acid](/img/structure/B1459351.png)


![3-Chloro-2-[[(3S)-pyrrolidin-3-yl]oxymethyl]-5-(trifluoromethyl)pyridine;hydrochloride](/img/structure/B1459358.png)



![3-[2-(2,2,2-Trifluoroethoxy)-phenoxy]-propan-1-ol](/img/structure/B1459364.png)



